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molecular formula C12H16O2 B8749844 4-(Pentan-2-yl)benzoic acid

4-(Pentan-2-yl)benzoic acid

Cat. No. B8749844
M. Wt: 192.25 g/mol
InChI Key: XSYVYNBKHGSGMH-UHFFFAOYSA-N
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Patent
US09409865B2

Procedure details

A mixture of methyl 4-(pentan-2-yl)benzoate (634 mg, 3.1 mmol), lithium hydroxide monohydrate (646 mg, 15.4 mmol), tetrahydrofuran (12.0 mL), methanol (4.0 mL) and water (4.0 mL) was stirred at 20° C. for 4 hours. The mixture was acidified to pH=3-4. The mixture was extracted with ethyl acetate (20 ml×3). The organic phase was dried by sodium sulfate. The mixture was filtered. The filtrate was concentrated and the residue was purified by column chromatography (silica gel, petroleum/ethyl acetate=6:1) to gave 4-(pentan-2-yl)benzoic acid (E1-c) as a white solid (487 mg, 82%). LRMS (M−H)− m/z: 192.12. found 192.
Name
methyl 4-(pentan-2-yl)benzoate
Quantity
634 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
646 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][CH:7]=1)[CH2:3][CH2:4][CH3:5].O.[OH-].[Li+].O1CCCC1.CO>O>[CH3:1][CH:2]([C:6]1[CH:7]=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[CH:14][CH:15]=1)[CH2:3][CH2:4][CH3:5] |f:1.2.3|

Inputs

Step One
Name
methyl 4-(pentan-2-yl)benzoate
Quantity
634 mg
Type
reactant
Smiles
CC(CCC)C1=CC=C(C(=O)OC)C=C1
Name
lithium hydroxide monohydrate
Quantity
646 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
12 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at 20° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (20 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried by sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, petroleum/ethyl acetate=6:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(CCC)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 487 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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